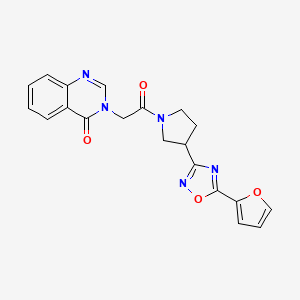

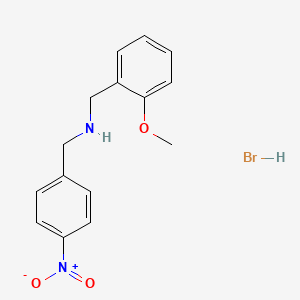

![molecular formula C17H14N2OS B2386430 2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 166113-75-3](/img/structure/B2386430.png)

2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H14N2OS and its molecular weight is 294.37. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves complex reactions that yield novel pyridine derivatives, which can be further modified to introduce various functional groups. For example, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt illustrates the versatility of pyridine derivatives in organic synthesis. This process involves oxidative cyclization and Reissert-Henze-type reactions, demonstrating the compound's role in facilitating the introduction of amide functional groups into the phenacylpyridine framework (Le et al., 2016).

Antimicrobial and Anticancer Activities

Compounds derived from or related to "2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile" have been evaluated for their antimicrobial and anticancer properties. The synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its derivatives revealed significant antibacterial and antitumor activities. Such studies underscore the potential of these compounds in developing new therapeutic agents (Elewa et al., 2021).

Construction of Heterocyclic Systems

The chemical structure of "this compound" facilitates the construction of complex heterocyclic systems. For instance, alkylation reactions involving 3-cyanopyridine-2(1H)-thiones lead to the formation of penta- and hexacyclic heterocyclic systems. These reactions highlight the compound's utility in synthesizing diverse heterocyclic systems with potential applications in medicinal chemistry and material science (Dotsenko et al., 2013).

Optical and Junction Characteristics

Derivatives of "this compound" have been investigated for their optical and junction characteristics, demonstrating their potential in electronic applications. The study of pyridine derivatives for their thermal, structural, optical, and diode characteristics indicates their utility in fabricating heterojunctions and as photosensors, showcasing the broad applicability of these compounds beyond medicinal chemistry (Zedan et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene-based analogs, have been shown to exhibit a variety of biological effects . These compounds have been used in the development of organic semiconductors and have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the compound is synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The resulting compound has been employed as an inhibitor for carbon steel corrosion in a molar H2SO4 medium .

Biochemical Pathways

For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Result of Action

The compound has been shown to exhibit superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 . This suggests that the compound may have significant effects at the molecular and cellular level.

Action Environment

It is known that the compound’s adsorption on the carbon steel interface follows the langmuir isotherm model, including physisorption and chemisorption . This suggests that the compound’s action may be influenced by environmental factors such as temperature and pH.

Properties

IUPAC Name |

2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c18-10-14-9-13-7-4-8-15(13)19-17(14)21-11-16(20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGRJVXMCSARIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)SCC(=O)C3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

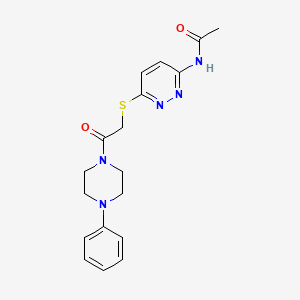

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)

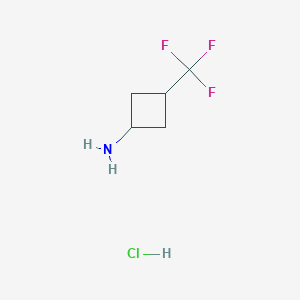

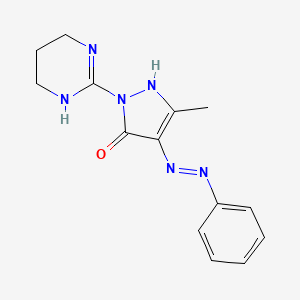

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

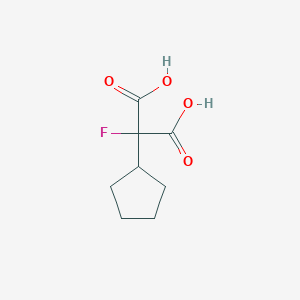

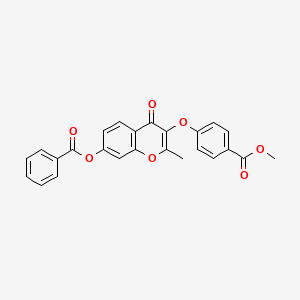

![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

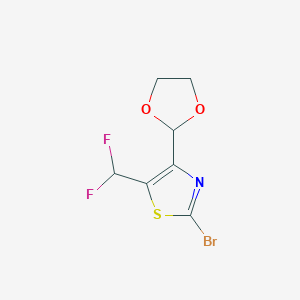

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)

![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)